molecular formula C14H21N B1427373 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine CAS No. 1267779-15-6

3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine

Cat. No. B1427373
M. Wt: 203.32 g/mol
InChI Key: RRNIMSBTHHAONA-UHFFFAOYSA-N
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Description

“3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is C14H21N . The molecular weight is 203.32 .


Chemical Reactions Analysis

The pyrrolidine ring in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .

Scientific Research Applications

Enantioselective Catalysis and Structural Chemistry

  • Research Focus : This study involves the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine, investigating their structural chemistry and applications in asymmetric Grignard cross-coupling reactions. These derivatives are crucial for enantioselective catalysis, a process significant in pharmaceutical and chemical synthesis (Nagel & Nedden, 1997).

Polar Cycloaddition and Pyrrolidines Synthesis

  • Research Focus : Pyrrolidines, including derivatives of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine, are explored for their potential in polar [3+2] cycloaddition reactions. This research is significant for synthesizing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Structural Analysis of Pyrrolidine Derivatives

  • Research Focus : The study of 3-phenyl-chroman-4-one, a unit of isoflavonoids found in certain plants, involves derivatives of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine. This research provides insights into the structural properties of these compounds, which are known for their antifungal and antibacterial properties (Thinagar et al., 2000).

Chiral Auxiliary in Asymmetric Aldol Reactions

  • Research Focus : A study on the use of N-propionylated pyrrolidine derivative, similar to 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine, as a chiral auxiliary in stereoselective aldol reactions. This research is significant in the field of organic synthesis, especially in creating stereoselective compounds (Hedenström et al., 2000).

Spectroscopic Identification and Derivatization

  • Research Focus : Identification and derivatization of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic methods. This research contributes to the understanding of the properties and chemical behavior of pyrrolidine derivatives (Nycz et al., 2016).

Future Directions

The pyrrolidine scaffold, as found in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine”, continues to be of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space more efficiently, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNIMSBTHHAONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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